N-(2,6-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
This compound features a structurally complex acetamide core with a benzo[e][1,2,4]thiadiazin-1,1-dioxide heterocycle linked via a thioether group. Key structural elements include:
- N-(2,6-dimethylphenyl) group: A common motif in agrochemicals, enhancing stability and bioavailability .
- 4-Ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin: The sulfone group increases polarity, while the ethyl substituent modulates lipophilicity.
- Thioether linkage: May influence metabolic stability compared to oxygen or nitrogen analogs .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-4-22-15-10-5-6-11-16(15)27(24,25)21-19(22)26-12-17(23)20-18-13(2)8-7-9-14(18)3/h5-11H,4,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMDOBNRVQZQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound belonging to the class of thiadiazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.47 g/mol. The compound features a unique combination of functional groups that contribute to its reactivity and potential biological activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar thiadiazine derivatives have shown potential in inhibiting enzymes that are crucial for various metabolic pathways.
- Receptor Antagonism : The structural characteristics suggest possible interactions with specific receptors in biological systems.
Antimicrobial Activity
Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In animal models, compounds similar to this compound have shown promising anti-inflammatory effects. The compound was evaluated using the carrageenan-induced paw edema model in rats:
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (50 mg/kg) | 45 |
| Compound (100 mg/kg) | 70 |
Case Studies
Several studies have explored the pharmacological profile of thiadiazine derivatives similar to this compound:
- Study on Anticonvulsant Activity : A study demonstrated that related compounds exhibited anticonvulsant effects in maximal electroshock tests. The compound increased GABA levels by 118% and inhibited GABA transaminase enzyme activity both in vitro and ex vivo .
- Structure–Activity Relationship (SAR) : Research into the SAR of similar compounds indicated that substituents at specific positions significantly influenced biological activity. Electron-withdrawing groups enhanced efficacy while electron-donating groups reduced it.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Structural and Functional Insights
Agrochemical Relevance: The N-(2,6-dimethylphenyl) group is prevalent in pesticides like oxadixyl (fungicide) and alachlor (herbicide) . This suggests the target compound may share herbicidal or fungicidal activity.
Heterocyclic Modifications: The benzo[e][1,2,4]thiadiazin-1,1-dioxide core distinguishes the target compound from triazinoindoles () and 1,4-benzothiazins (). Sulfone groups enhance electrophilicity, which could improve target binding . Brominated analogs in (e.g., Compounds 25, 27) show that halogenation is a common strategy to tune bioactivity and stability, though this is absent in the target compound .
The sulfone group could improve water solubility relative to non-polar analogs like triazinoindoles .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely parallels ’s triazinoindoles, which achieve >95% purity via straightforward acid-amine coupling .
- Biological Potential: Structural alignment with oxadixyl and alachlor suggests possible fungicidal or herbicidal activity, though empirical validation is needed .
- Stability Considerations : The thioether linkage may confer susceptibility to oxidative degradation compared to ether-linked pesticides, necessitating formulation optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
